N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-(2-anilino-2-oxoethyl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-17-9-8-15(12-18(17)26-2)10-11-21-19(23)13-27-14-20(24)22-16-6-4-3-5-7-16/h3-9,12H,10-11,13-14H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQURCZBNHSHROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSCC(=O)NC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate through the methylation of a phenol derivative.
Introduction of the Ethyl Group: The next step involves the alkylation of the dimethoxyphenyl intermediate with an ethylating agent to form the 2-(3,4-dimethoxyphenyl)ethyl intermediate.
Formation of the Phenylcarbamoyl Intermediate: The phenylcarbamoyl group is introduced through the reaction of the ethyl intermediate with phenyl isocyanate.
Formation of the Sulfanylacetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The thioether (-S-) group is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.
Key Findings :
-
Sulfoxide formation occurs under mild conditions, while sulfones require stronger oxidizing agents.
-
Stereochemistry at sulfur is retained in sulfoxides but not sulfones .
Hydrolysis of the Acetamide Group
The acetamide group can undergo hydrolysis under acidic or basic conditions.
Key Findings :
-
Acidic conditions favor faster hydrolysis but may degrade sensitive functional groups .
-
Kinetic studies on similar acetamides show pseudo-first-order behavior.
Electrophilic Aromatic Substitution (EAS)
The dimethoxyphenyl ring can undergo EAS due to electron-donating methoxy groups.
Key Findings :
-
Methoxy groups direct substitution to para and ortho positions .
-
Steric hindrance from the ethyl chain may favor para products .
Reduction of the Acetamide Carbonyl
The carbonyl group may be reduced to a methylene group under specific conditions.
Key Findings :
-
LiAlH₄ achieves complete reduction, while BH₃·THF may require stoichiometric control.
Sulfanyl Group Nucleophilic Substitution
The sulfanyl group may participate in substitution reactions if activated.
Key Findings :
Cyclization Reactions
Intramolecular cyclization could form heterocyclic structures under thermal or catalytic conditions.
Key Findings :
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through a series of organic reactions involving 3,4-dimethoxyphenyl derivatives and phenylcarbamoyl reagents. The synthesis typically involves the use of reagents such as DMAP (dimethylaminopyridine) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The yield from such synthetic routes can reach up to 76%, indicating a relatively efficient process for generating this compound .
Biological Activities
Anticancer Properties
Research indicates that compounds similar to N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide exhibit significant anticancer activity. For instance, derivatives of Combretastatin A4 (CA-4), which share structural similarities, have been shown to inhibit tubulin polymerization, leading to reduced blood flow to tumors and subsequent tumor cell death . The potential for this compound to act as a CA-4 analogue suggests it may also possess similar anticancer properties.
Neuroprotective Effects
There is emerging evidence that certain phenyl-containing compounds can exert neuroprotective effects. These compounds may modulate pathways involved in oxidative stress and inflammation, which are critical in neurodegenerative diseases. Investigations into the specific neuroprotective mechanisms of this compound are ongoing.
Potential Applications
-
Cancer Therapy
- Mechanism : Targeting microtubule dynamics to inhibit tumor growth.
- Case Studies : Similar compounds have shown promise in preclinical studies against various cancer cell lines.
-
Neurological Disorders
- Mechanism : Potential modulation of neuroinflammatory pathways.
- Research Findings : Investigations are underway to evaluate its efficacy in models of Alzheimer's and Parkinson's disease.
-
Drug Development
- Formulation : Due to its unique structure, it could be developed into novel formulations aimed at enhancing bioavailability and therapeutic efficacy.
- Collaboration with Pharmaceutical Companies : Ongoing partnerships may lead to clinical trials focusing on its therapeutic applications.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Inhibition of Biological Pathways: The compound may inhibit key biological pathways, such as those involved in cell proliferation or apoptosis.
Modulation of Gene Expression: The compound can influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
*Estimated based on analogs (e.g., C16H19NO5S2 in ).
Key Comparative Insights:
Structural Diversity in Sulfur-Containing Groups: The target compound’s phenylcarbamoyl-methylsulfanyl group differentiates it from analogs with thiophene-sulfonyl or isobutylaminosulfonyl substituents.
Impact of the 3,4-Dimethoxyphenethyl Group :
- This moiety is conserved across multiple compounds (e.g., ) and is associated with enhanced membrane permeability due to its lipophilic aromatic system.
For example:
- Tetrahydroisoquinoline derivatives (e.g., compound 28a ) may target neurotransmitter receptors.
Synthetic Flexibility :
- Most compounds are synthesized via carbodiimide-mediated coupling (e.g., BOP/DIPEA in DMF or DMSO) , suggesting a robust and adaptable synthetic route for modifying substituents.
Biological Activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological evaluations based on various studies.
Synthesis
The compound can be synthesized through a series of chemical reactions involving 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide and other reagents. The preparation method generally includes:
- Reagents : 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide, DMAP (dimethylaminopyridine), EDCI.HCl.
- Process :
- Combine the reagents in anhydrous dichloromethane.
- Cool the mixture to 0°C, then add EDCI.HCl.
- Stir for 30 minutes at low temperature, followed by 24 hours at room temperature.
- Wash the product with hydrochloric acid and sodium bicarbonate solution, dry it, and recrystallize to obtain the final product with a yield of approximately 76% .
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, acetamide derivatives have shown moderate activity against gram-positive bacteria. Specifically, compounds with multiple methoxy groups are often more active than their simpler counterparts .
Antitumor Properties
Recent studies have highlighted the antitumor potential of compounds related to this compound. For example:
- Compounds derived from benzimidazole and similar frameworks demonstrated significant inhibition of tumor cell proliferation in vitro. The IC50 values for these compounds were reported as low as 6.26 µM against specific cancer cell lines .
- The presence of functional groups such as methoxy and carbamoyl moieties appears crucial for enhancing biological activity .
Case Studies
- Antitumor Assays : In a study examining various synthesized compounds, those structurally similar to this compound showed promising results in inhibiting cancer cell growth across multiple assays (2D vs. 3D formats) .
- Cytotoxicity Testing : Compounds were tested for cytotoxic effects on B16F10 cells. While some showed weak cytotoxicity at higher concentrations after prolonged exposure, most did not exhibit significant toxicity at lower concentrations .
Summary of Biological Activities
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, catalyst) based on precedent protocols. For example, coupling reactions using BOP reagent in dry DMF with DIPEA as a base achieved quantitative yields for structurally similar acetamide derivatives . Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization can enhance purity. Monitor reactions using TLC and confirm structures via NMR (e.g., characteristic shifts for dimethoxy phenyl protons at δ 3.8–3.9 ppm and acetamide NH at δ 6.5–7.0 ppm) .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : Assign peaks for key groups (e.g., 3,4-dimethoxyphenyl protons, sulfanyl-acetamide backbone). For analogs, coupling constants (e.g., for aromatic protons) help verify regiochemistry .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peaks for related compounds: 489–503 m/z) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., sulfonamide analogs showed planar acetamide moieties) .
Q. How does solubility impact experimental design for in vitro assays?
- Methodological Answer : Solubility (>61.3 µg/mL in aqueous buffers) can be predicted using LogP (~3.46) and polar surface area (PSA ~69.5 Ų) . For low solubility, use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles. Validate solubility via HPLC-UV (λ = 254 nm) with calibration curves .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Compare substituent effects on activity. For example:
- Substituent Position : 6- vs. 7-position modifications in tetrahydroisoquinoline analogs altered receptor binding by >50% .
- Functional Groups : Replacing sulfanyl with sulfonyl groups reduced biofilm inhibition in Pseudomonas aeruginosa by 30% .
Use dose-response curves (IC, EC) and statistical tests (e.g., ANOVA) to validate trends .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO) on the phenylcarbamoyl moiety to enhance electrophilicity .
- Side Chain Variations : Replace 3,4-dimethoxyphenethyl with morpholinophenyl groups to improve blood-brain barrier penetration (see analogs with PSA <60 Ų) .
- Biological Testing : Prioritize analogs with <10 µM activity in target assays (e.g., P2X7 receptor antagonism ).
Q. What computational tools predict binding modes with biological targets?
- Methodological Answer :
Q. How do crystallographic data inform polymorph screening and stability studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
